(S)-(+)-6-Methyl-1-octanol: A Technical Guide for Researchers and Drug Development Professionals
(S)-(+)-6-Methyl-1-octanol: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 110453-78-6
This technical guide provides an in-depth overview of (S)-(+)-6-Methyl-1-octanol, a chiral primary alcohol with emerging applications in various scientific fields. This document details its chemical and physical properties, outlines a potential enantioselective synthesis approach, and discusses its biological activities, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
(S)-(+)-6-Methyl-1-octanol is a chiral alcohol with the molecular formula C9H20O.[1][2] Its structure consists of an eight-carbon chain with a methyl group at the sixth position and a primary alcohol functional group at the first position. The "(S)-(+)-" designation indicates its specific stereochemistry.
A summary of its key quantitative properties is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 110453-78-6 | [1][2] |
| Molecular Formula | C9H20O | [1][2] |
| Molecular Weight | 144.25 g/mol | [1] |
| Boiling Point | 196.6 °C at 760 mmHg | |
| Density | 0.824 g/cm³ | |
| Flash Point | 79.5 °C | |
| Appearance | Colorless to almost colorless clear liquid | |
| Purity | >98.0% (GC) | |
| Optical Rotation | +7.0 to +11.0 deg (neat) |
Enantioselective Synthesis: A Potential Protocol
Methodology: Asymmetric Hydrogenation
This protocol describes a general procedure for the asymmetric hydrogenation of a ketone to a chiral alcohol using a Ru(II)-diphosphine-diamine catalyst.
Materials:
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Prochiral ketone (e.g., 6-methyl-1-octan-1-one)
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RuCl₂[(R)-tolbinap][(R,R)-dpen] catalyst
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Anhydrous and degassed isopropanol
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Potassium tert-butoxide (t-BuOK)
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Hydrogen gas (high purity)
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Inert atmosphere glovebox or Schlenk line
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High-pressure autoclave
Experimental Protocol:
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Catalyst Activation: In an inert atmosphere glovebox, dissolve the Ru(II)-diphosphine-diamine catalyst in anhydrous and degassed isopropanol. Add a solution of potassium tert-butoxide in isopropanol to activate the catalyst.
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Reaction Setup: In the glovebox, charge a high-pressure autoclave with the prochiral ketone and the activated catalyst solution.
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Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 atm).
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Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified duration (e.g., 12-24 hours), monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: After the reaction is complete, carefully depressurize the autoclave and purge with an inert gas. Quench the reaction mixture with a suitable reagent (e.g., saturated aqueous ammonium chloride).
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Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched (S)-(+)-6-Methyl-1-octanol.
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Characterization: Confirm the structure and determine the enantiomeric excess of the final product using analytical techniques such as NMR spectroscopy and chiral HPLC.
Caption: General workflow for the asymmetric synthesis of a chiral alcohol.
Biological Activity and Potential Applications
(S)-(+)-6-Methyl-1-octanol has been identified as a metabolite of the water flea Daphnia pulex, an important model organism in ecotoxicology.[1] Its presence in this organism suggests potential roles as a biomarker for environmental monitoring.
Antimicrobial Properties:
While specific studies on the antimicrobial activity of (S)-(+)-6-Methyl-1-octanol are limited, long-chain alcohols are known to possess antimicrobial properties. Their mechanism of action is generally attributed to their ability to disrupt the cell membranes of microorganisms. The lipophilic alkyl chain intercalates into the lipid bilayer, leading to increased membrane fluidity, leakage of cellular contents, and ultimately, cell death.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
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(S)-(+)-6-Methyl-1-octanol
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Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
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Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
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Sterile 96-well microtiter plates
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Spectrophotometer
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Incubator
Procedure:
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Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
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Serial Dilutions: Prepare a series of twofold dilutions of (S)-(+)-6-Methyl-1-octanol in the broth medium directly in the wells of a 96-well plate.
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Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (broth with inoculum) and negative (broth only) controls.
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Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.
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MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Relevance in Drug Development:
The chiral nature of (S)-(+)-6-Methyl-1-octanol makes it a potentially valuable building block in the synthesis of more complex, biologically active molecules. The stereochemistry of a drug molecule is often critical for its efficacy and safety, as different enantiomers can have vastly different pharmacological and toxicological profiles. Furthermore, the lipophilic character of this alcohol could be exploited in the design of prodrugs to enhance their membrane permeability and bioavailability. The study of long-chain alcohols and their effects on cell membranes can also provide insights into drug delivery systems and the mechanisms of action of membrane-active drugs.
Potential Signaling Pathway Interaction:
Long-chain alcohols, through their interaction with cell membranes, can indirectly influence various cellular signaling pathways. By altering membrane fluidity and the lipid microenvironment, they can affect the function of membrane-bound proteins such as receptors and enzymes, which are key components of signaling cascades. For instance, disruption of the plasma membrane could potentially modulate pathways sensitive to membrane integrity and cellular stress.
